2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester
Overview
Description
“2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C12H14BrCl2N3O2 and a molecular weight of 383.07 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12H14BrCl2N3O2 . This indicates that the molecule consists of 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula (C12H14BrCl2N3O2) and molecular weight (383.07) . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14/h3-4H,2,5-6H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLYNUUCBINGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433978 | |
Record name | Anagrelide impurity 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742010-46-4 | |
Record name | Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742010464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anagrelide impurity 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-AMINO-5,6-DICHLORO-3(4H)-QUINAZOLINEACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56LSB4YMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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